molecular formula C5H3BrClF3N2 B13584730 5-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole

5-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole

Cat. No.: B13584730
M. Wt: 263.44 g/mol
InChI Key: KJWLLNKDHDTVBB-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C5H3BrClF3N2

Molecular Weight

263.44 g/mol

IUPAC Name

5-bromo-2-(chloromethyl)-1-(trifluoromethyl)imidazole

InChI

InChI=1S/C5H3BrClF3N2/c6-3-2-11-4(1-7)12(3)5(8,9)10/h2H,1H2

InChI Key

KJWLLNKDHDTVBB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C(=N1)CCl)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole typically involves the halogenation of imidazole derivatives. One common method is the bromination of 2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cross-coupling reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl or alkyl boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Cross-coupling: Palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate (K2CO3) are used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazole derivative, while cross-coupling with an aryl boronic acid can produce an aryl-substituted imidazole.

Scientific Research Applications

5-Bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole has several applications in scientific research:

    Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery and other applications.

Mechanism of Action

The mechanism of action of 5-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing its pharmacological properties.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₅H₃BrClF₃N₂
  • Substituents :
    • Position 1 : Trifluoromethyl (-CF₃) group.
    • Position 2 : Chloromethyl (-CH₂Cl) group.
    • Position 5 : Bromo (-Br) substituent.
  • Key Properties :
    • Molecular Weight : 263.44 g/mol .
    • Lipophilicity : Predicted XLogP3 = 2.6 .
    • Synthetic Relevance : The chloromethyl group at position 2 serves as a reactive site for further functionalization, while the trifluoromethyl group enhances metabolic stability and electron-withdrawing effects .

Comparison with Structural Analogs

Substituent Position Isomer: 4-Bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole

  • Molecular Formula : C₅H₃BrClF₃N₂ (identical to the target compound).
  • Key Differences : Bromo substituent at position 4 instead of 5.
  • Similar lipophilicity (XLogP3 = 2.6) but distinct steric interactions in molecular recognition .

Substituent Variation at Position 2: 5-Bromo-2-(trifluoromethyl)-1H-imidazole

  • Molecular Formula : C₄H₂BrF₃N₂.
  • Key Differences: Position 2: Trifluoromethyl (-CF₃) instead of chloromethyl. Position 1: No substituent (vs. -CF₃ in the target compound).
  • Implications :
    • Reduced steric bulk at position 1 may enhance binding to hydrophobic pockets in biological targets.
    • Higher electron-withdrawing effects at position 2 could influence aromatic electrophilic substitution patterns .

Substituent Variation at Position 1: 5-Bromo-1-methyl-1H-imidazole Derivatives

  • Example : 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole ().
  • Key Differences :
    • Position 1 : Methyl (-CH₃) instead of trifluoromethyl.
    • Position 2 : Cyclopropyl instead of chloromethyl.
  • Implications: Methyl groups at position 1 reduce metabolic stability compared to -CF₃.

Core Structure Variation: Benzimidazole Derivatives

  • Example : 5-Bromo-2-phenyl-1H-benzo[d]imidazole ().
  • Key Differences :
    • Core Structure : Benzimidazole (fused benzene-imidazole ring) vs. simple imidazole.
    • Position 2 : Phenyl group instead of chloromethyl.
  • Implications :
    • Extended aromatic system enhances π-π stacking interactions but increases molecular weight (294.98 g/mol vs. 263.44 g/mol for the target).
    • Reduced solubility due to larger hydrophobic surface area .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents
Target Compound C₅H₃BrClF₃N₂ 263.44 2.6 5-Br, 2-CH₂Cl, 1-CF₃
4-Bromo Isomer () C₅H₃BrClF₃N₂ 263.44 2.6 4-Br, 2-CH₂Cl, 1-CF₃
5-Bromo-2-CF₃-1H-imidazole () C₄H₂BrF₃N₂ 213.97 2.1 5-Br, 2-CF₃, 1-H
5-Bromo-2-cyclopropyl-1-Me-imidazole () C₇H₈BrN₂ 203.08 2.8 5-Br, 2-cyclopropyl, 1-CH₃
5-Bromo-2-phenyl-benzimidazole () C₁₃H₉BrN₂ 273.13 3.5 Benzimidazole core, 5-Br, 2-Ph

Biological Activity

5-Bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and biotechnology. Its unique structural features, including a bromine atom, a chloromethyl group, and a trifluoromethyl group, contribute to its reactivity and interaction with various biological targets.

  • Molecular Formula : C₅H₄BrClF₃N₂
  • Molecular Weight : 245.51 g/mol
  • Structure : The compound features an imidazole ring, which is known for its biological relevance, particularly in enzyme activity modulation and drug design.

Biological Activity Overview

The biological activities of 5-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole have been explored in various studies, revealing its potential as:

  • Enzyme Inhibitor : It has shown promise in inhibiting specific enzymes, which could lead to therapeutic applications in treating diseases where these enzymes are overactive.
  • Antimicrobial Agent : Research indicates that this compound exhibits antimicrobial properties, potentially effective against various bacterial and fungal strains.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving metabolic pathway interference.

The mechanism by which 5-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole exerts its biological effects is primarily through interaction with specific molecular targets:

  • Enzyme Binding : The compound's chloromethyl group enhances its ability to interact with nucleophiles in enzymes, leading to inhibition of their activity.
  • Lipophilicity and Stability : The trifluoromethyl group increases lipophilicity, improving the compound's metabolic stability and bioavailability in biological systems.

Synthesis Methods

Several synthetic routes have been developed for producing 5-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole. These include:

  • Iodine-Catalyzed Reactions : A one-pot methodology using iodine has been reported, emphasizing environmental sustainability and efficiency in producing diverse imidazole derivatives .

Applications in Research and Industry

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its applications span various fields:

  • Medicinal Chemistry : Investigated for potential therapeutic applications including drug development.
  • Material Science : Used in the production of specialty chemicals and agrochemicals .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-(trifluoromethyl)-1H-imidazoleLacks chloromethyl groupMore reactive due to absence of electrophilic site
5-Chloromethyl-2-(trifluoromethyl)-1H-imidazoleLacks bromine substituentDifferent reactivity profile due to halogen substitution
5-Bromo-2-(chloromethyl)-1H-imidazoleLacks trifluoromethyl groupDifferent electronic properties affecting stability

The distinct combination of chloromethyl and trifluoromethyl groups on the imidazole ring imparts unique electronic and steric properties that enhance its utility as a versatile intermediate in organic synthesis.

Case Studies and Research Findings

  • Anticancer Activity Study : A study demonstrated that derivatives of imidazoles, including 5-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole, exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways.
  • Antimicrobial Efficacy : Research highlighted the compound's effectiveness against resistant bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .
  • Fluorescence Properties : Studies have also explored the fluorescence properties of imidazole derivatives for live-cell imaging applications, indicating the compound's versatility beyond traditional medicinal applications .

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